molecular formula C13H10BrN3O B11522886 2-(3-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one

2-(3-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11522886
M. Wt: 304.14 g/mol
InChI Key: FNKXTGWMRUUENL-UHFFFAOYSA-N
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Description

2-(3-BROMOPHENYL)-5-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a methyl group in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BROMOPHENYL)-5-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzaldehyde with 5-methyl-1H-pyrazole-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(3-BROMOPHENYL)-5-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-(3-BROMOPHENYL)-5-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signal transduction pathways by interacting with key proteins involved in these processes .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-5-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-(4-Bromophenyl)-5-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one: Similar structure but with the bromine atom in a different position, potentially leading to different chemical and biological properties.

Uniqueness

The presence of the bromine atom at the 3-position of the phenyl ring in 2-(3-BROMOPHENYL)-5-METHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE contributes to its unique reactivity and potential biological activities. This structural feature can influence the compound’s ability to interact with specific molecular targets and undergo various chemical reactions.

Properties

Molecular Formula

C13H10BrN3O

Molecular Weight

304.14 g/mol

IUPAC Name

2-(3-bromophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C13H10BrN3O/c1-8-5-13(18)17-12(15-8)7-11(16-17)9-3-2-4-10(14)6-9/h2-7,16H,1H3

InChI Key

FNKXTGWMRUUENL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(=N1)C=C(N2)C3=CC(=CC=C3)Br

Origin of Product

United States

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